3-Azido-2-(cyclohex-1-en-1-yl)thiophene
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Overview
Description
3-Azido-2-(cyclohex-1-en-1-yl)thiophene is an organic compound that features a thiophene ring substituted with an azido group and a cyclohexenyl group. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals due to their unique electronic properties and reactivity.
Preparation Methods
The synthesis of 3-Azido-2-(cyclohex-1-en-1-yl)thiophene typically involves the azidation of a suitable thiophene precursor. One common method is the reaction of 2-(cyclohex-1-en-1-yl)thiophene with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
3-Azido-2-(cyclohex-1-en-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions with alkynes. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alkynes.
Scientific Research Applications
3-Azido-2-(cyclohex-1-en-1-yl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in click chemistry for the formation of triazoles.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Mechanism of Action
The mechanism of action of 3-Azido-2-(cyclohex-1-en-1-yl)thiophene involves its reactivity towards nucleophiles and electrophiles. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in various applications, including bioconjugation and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .
Comparison with Similar Compounds
Similar compounds to 3-Azido-2-(cyclohex-1-en-1-yl)thiophene include other azido-substituted thiophenes and cyclohexenyl derivatives. For example:
2-Azido-3-(cyclohex-1-en-1-yl)thiophene: Similar structure but with the azido group at a different position on the thiophene ring.
3-Azido-2-(cyclohex-1-en-1-yl)pyrrole: A pyrrole analogue with similar reactivity.
3-Azido-2-(cyclohex-1-en-1-yl)furan: A furan analogue with similar electronic properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
CAS No. |
88537-36-4 |
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Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-azido-2-(cyclohexen-1-yl)thiophene |
InChI |
InChI=1S/C10H11N3S/c11-13-12-9-6-7-14-10(9)8-4-2-1-3-5-8/h4,6-7H,1-3,5H2 |
InChI Key |
AJGVYLRFBZPTMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=C(C=CS2)N=[N+]=[N-] |
Origin of Product |
United States |
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